
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- is a quaternary ammonium compound derived from pyridine This compound is notable for its unique structure, which includes both amino and carboxyl functional groups, as well as hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- typically involves the reaction of glutaraldehyde with proteins, such as ovalbumin. This reaction leads to the formation of quaternary pyridinium compounds, which can be isolated by acid hydrolysis . The reaction conditions usually include an acidic environment to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of its laboratory synthesis can be scaled up for industrial purposes, involving controlled reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: Studied for its interactions with proteins and its potential role in protein cross-linking.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- involves its interaction with various molecular targets. The compound can form cross-links with proteins, affecting their structure and function. This interaction is facilitated by the presence of amino and carboxyl groups, which can form covalent bonds with protein residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium chloride hydrochloride
- 2-ammonio-6-(3-oxidopyridinium-1-yl)hexanoate
- 1-(5-amino-5-carboxypentyl)-3-(5-amino-5-carboxy-pentylamino)pyridinium salt
Uniqueness
Pyridinium, 1-(5-amino-5-carboxypentyl)-3-hydroxy-4-(hydroxymethyl)- is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
502158-75-0 |
|---|---|
Molekularformel |
C12H19N2O4+ |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
2-amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H18N2O4/c13-10(12(17)18)3-1-2-5-14-6-4-9(8-15)11(16)7-14/h4,6-7,10,15H,1-3,5,8,13H2,(H-,16,17,18)/p+1 |
InChI-Schlüssel |
KLPODOCBHMULLN-UHFFFAOYSA-O |
Kanonische SMILES |
C1=C[N+](=CC(=C1CO)O)CCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
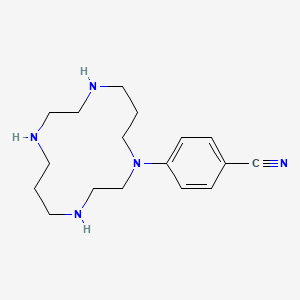
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)
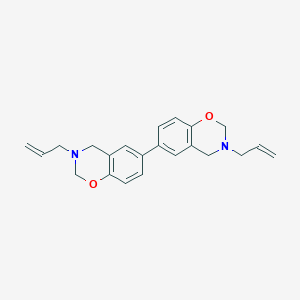

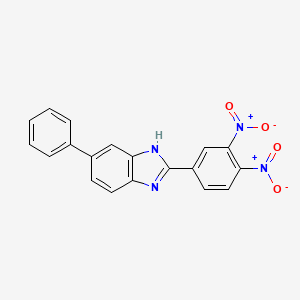
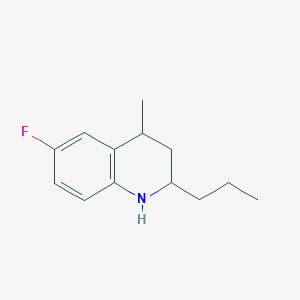
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
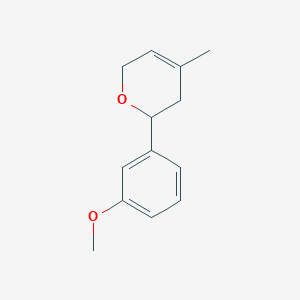
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
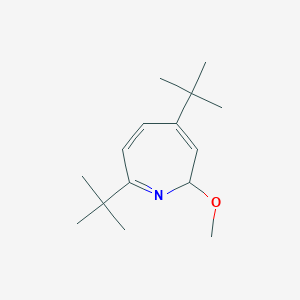
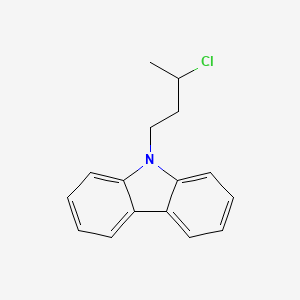
![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
